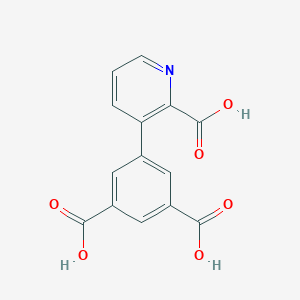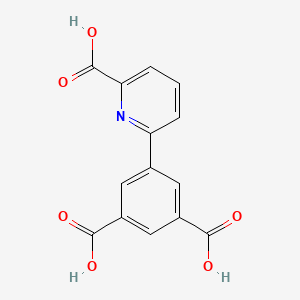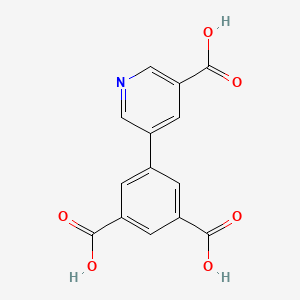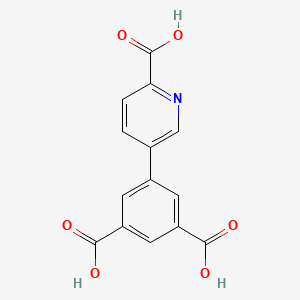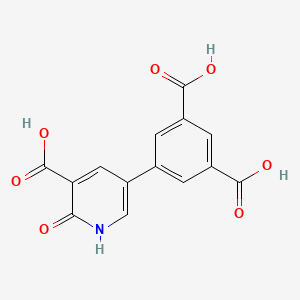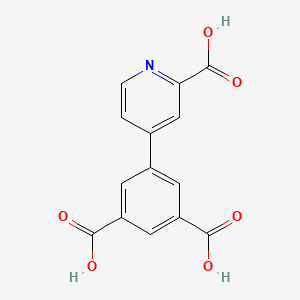
4-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)picolinic acid, or 4-DCPA, is an organic compound with a molecular formula of C12H8O7. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. 4-DCPA has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
4-DCPA has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds, such as 2-hydroxy-4-phenylpyridine and 4-dicarboxy-2-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxy-3,5-dicarboxyphenylacetic acid. Additionally, 4-DCPA has been used in the synthesis of polymeric materials, such as poly(4-DCPA) and poly(4-DCPA-co-amino acid).
Mécanisme D'action
The mechanism of action of 4-DCPA is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, 4-DCPA may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DCPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-DCPA can inhibit the growth of cancer cells, suggesting it may have potential as an anticancer agent. Additionally, 4-DCPA has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
4-DCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable under a variety of conditions, making it suitable for use in a range of laboratory experiments. However, 4-DCPA also has some limitations. It is toxic and should be handled with care, and it can be difficult to remove from reaction mixtures.
Orientations Futures
There are a number of potential future directions for 4-DCPA research. Further studies are needed to better understand its mechanism of action and to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, research into the synthesis of polymeric materials based on 4-DCPA could lead to the development of novel materials with unique properties. Finally, further research is needed to explore the potential toxicity of 4-DCPA and to develop methods for its safe and effective use in laboratory experiments.
Méthodes De Synthèse
4-DCPA can be synthesized from the reaction of 3,5-dicarboxyphenylacetic acid and pyridine. The reaction is carried out in a solvent, such as ethanol, at a temperature of approximately 150°C. The reaction produces 4-DCPA and pyridine hydrochloride as byproducts.
Propriétés
IUPAC Name |
5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJUKABHRFLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







